molecular formula C17H17ClN4O6 B11515422 N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-nitrobenzamide

N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-nitrobenzamide

Cat. No.: B11515422
M. Wt: 408.8 g/mol
InChI Key: FXCHKTNEAJXDFQ-UHFFFAOYSA-N
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Description

N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-nitrobenzamide is an organic compound with a complex structure that includes aromatic rings, nitro groups, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-nitrobenzamide typically involves multiple steps. One common approach is to start with the nitration of an aromatic compound to introduce nitro groups. This is followed by a series of reactions including amination, ethoxylation, and amidation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro and amine groups can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-methoxy-3-nitrobenzamide
  • N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-aminobenzamide
  • N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-nitrobenzoic acid

Uniqueness

N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H17ClN4O6

Molecular Weight

408.8 g/mol

IUPAC Name

N-[2-(2-chloro-6-nitroanilino)ethyl]-4-ethoxy-3-nitrobenzamide

InChI

InChI=1S/C17H17ClN4O6/c1-2-28-15-7-6-11(10-14(15)22(26)27)17(23)20-9-8-19-16-12(18)4-3-5-13(16)21(24)25/h3-7,10,19H,2,8-9H2,1H3,(H,20,23)

InChI Key

FXCHKTNEAJXDFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCNC2=C(C=CC=C2Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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